molecular formula C9H8O3 B12543312 1,4-Benzodioxin-2(3H)-one, 6-methyl- CAS No. 827622-20-8

1,4-Benzodioxin-2(3H)-one, 6-methyl-

Cat. No.: B12543312
CAS No.: 827622-20-8
M. Wt: 164.16 g/mol
InChI Key: YEOHVKHEWABGIU-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2(3H)-one, 6-methyl- is a heterocyclic organic compound that features a benzodioxin ring system with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 1,4-Benzodioxin-2(3H)-one, 6-methyl- involves the hydrazinolytic recyclization of (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with hydrazine . This method provides a convenient preparative approach to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for 1,4-Benzodioxin-2(3H)-one, 6-methyl- are not widely documented, the general principles of organic synthesis and industrial-scale chemical production can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2(3H)-one, 6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-Benzodioxin-2(3H)-one, 6-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2(3H)-one, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2(3H)-one: Lacks the methyl group at the 6-position.

    2,3-Dihydro-1,4-benzodioxin: A related compound with a similar ring structure but different functional groups.

Uniqueness

1,4-Benzodioxin-2(3H)-one, 6-methyl- is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can lead to different properties and applications compared to its analogs.

Properties

CAS No.

827622-20-8

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-methyl-1,4-benzodioxin-2-one

InChI

InChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-4H,5H2,1H3

InChI Key

YEOHVKHEWABGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CO2

Origin of Product

United States

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